

2-Aminodiphenylamine fundamental chemical properties

Author: BenchChem Technical Support Team. Date: November 2025



An In-depth Technical Guide on the Core Chemical Properties of **2-Aminodiphenylamine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of **2-aminodiphenylamine**, a significant intermediate in organic and pharmaceutical synthesis. The document details its physicochemical characteristics, synthesis methodologies, key reactions, and safety information. Experimental protocols for determining its core properties are also outlined to support laboratory research and development.

Core Chemical and Physical Properties

2-Aminodiphenylamine, systematically known as N-phenyl-o-phenylenediamine, is an aromatic amine featuring two phenyl rings linked by a secondary amine, with a primary amino group at the ortho position of one ring.[1] This structure imparts specific chemical characteristics, largely governed by the nucleophilic nature of its nitrogen atoms.[1] A notable structural feature is an intramolecular hydrogen bond between the hydrogen of the secondary imino group (-NH-) and the nitrogen of the primary amino group (-NH2) in its ground state, which influences its reactivity and photophysical properties.[1]

Identifiers and General Properties



Property	Value
IUPAC Name	N-phenyl-o-phenylenediamine
Synonyms	o-Aminodiphenylamine, 2-N-phenylbenzene- 1,2-diamine, N-Phenyl-1,2-phenylenediamine, o-Semidine
CAS Number	534-85-0
Molecular Formula	C12H12N2
Molecular Weight	184.24 g/mol [2][3]
Appearance	White to light yellow/red powder/crystal; Pink-violet or gray-brown crystalline powder.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of **2**-aminodiphenylamine.

Property	Value
Melting Point	77-80 °C[2]
Boiling Point	108 °C at 0.4 mmHg[1]
Solubility	Soluble in acetone, chloroform, benzene, and DMSO. Insoluble in water.[1][2]
pKa (Predicted)	4.45 ± 0.10[2]

Synthesis and Reactions

2-Aminodiphenylamine is a valuable intermediate, and several synthetic routes have been established for its preparation. It also undergoes characteristic reactions, making it a versatile building block in organic synthesis.

Synthesis Protocols



Several methods for the synthesis of **2-aminodiphenylamine** have been reported, primarily involving condensation and reduction reactions.

- Copper-Catalyzed Condensation of o-Phenylenediamine and Phenylhydrazine:
 - Procedure: In a reaction flask, combine 0.108 g (1 mmol) of o-phenylenediamine, 0.216 g (2 mmol) of phenylhydrazine, 0.058 g (0.1 mmol) of copper phthalocyanine (CuPc), and 0.02 g (0.1 mmol) of copper(II) acetate (Cu(OAc)₂). Add 10 ml of acetonitrile and conduct the reaction at 15 °C.[2][3]
 - Monitoring and Purification: Monitor the reaction progress using Thin-Layer
 Chromatography (TLC). Upon completion, the crude product is purified by column
 chromatography using a petroleum ether:ethyl acetate (100:1) solvent system to yield the
 desired product.[2][3] A 71% yield has been reported for this method.[2][3]
- Condensation of 1-Bromo-2-nitrobenzene and Aniline followed by Reduction:
 - Step 1: Condensation: An established route involves the condensation reaction between
 1-Bromo-2-nitrobenzene and Aniline to form the 2-nitrodiphenylamine intermediate.[3]
 - Step 2: Reduction: The resulting nitro-intermediate is then reduced to 2aminodiphenylamine. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a common and efficient method for this transformation.[1]
- Ullmann Condensation and Reduction:
 - An alternative pathway involves the copper-catalyzed Ullmann condensation of aniline
 with p-chloronitrobenzene to form a nitrodiphenylamine precursor.[1] This precursor is
 subsequently reduced, typically via catalytic hydrogenation, to yield the
 aminodiphenylamine product.[1]

Fig. 1: Synthetic pathways to aminodiphenylamines.

Key Chemical Reactions

2-Aminodiphenylamine's dual amine functionality makes it a versatile precursor for various chemical transformations.



- Oxidation Reactions: The oxidation of 2-aminodiphenylamine can lead to different products
 depending on the reaction conditions and oxidizing agents used. These reactions are crucial
 for synthesizing nitrogen-containing heterocyclic compounds, such as phenazines.[1] For
 instance, oxidation of its hydrochloride salt is known to produce isomeric phenazine
 pigments.
- Polymerization: 2-Aminodiphenylamine undergoes both electrochemical and chemical oxidative polymerization to form electroactive polymeric films.[1] Unlike its isomer, 4-aminodiphenylamine, the polymerization of 2-aminodiphenylamine often leads to branched structures and the formation of phenazine units within the polymer chain.[1][4][5] This branching alters the structural and electronic properties of the resulting polymer.[1]

Fig. 2: Key reactions of **2-Aminodiphenylamine**.

Experimental Protocols for Property Determination

Standard laboratory methods can be employed to verify the physicochemical properties of **2-aminodiphenylamine**.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid melts to a liquid.

- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.[6]
- Procedure:
 - Finely powder a small amount of dry **2-aminodiphenylamine**.
 - Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm.
 - Place the capillary tube in the heating block of the melting point apparatus.[6]
 - Heat the block rapidly to a temperature about 15-20°C below the expected melting point (approx. 77-80°C).



- Then, decrease the heating rate to about 1-2°C per minute to ensure thermal equilibrium.
 [7]
- Record the temperature at which the first drop of liquid appears (onset of melting).
- Record the temperature at which the entire sample has completely melted (clear point).
- The recorded range is the melting point of the sample. A narrow range (0.5-1.0°C) is indicative of high purity.[8]

Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the equilibrium solubility of a compound in a given solvent.

- Apparatus: Screw-capped vials or flasks, orbital shaker with temperature control, centrifuge, analytical balance, concentration analysis instrument (e.g., UV-Vis spectrophotometer or HPLC).
- Procedure:
 - Add an excess amount of 2-aminodiphenylamine to a known volume of the solvent (e.g., water, acetone, DMSO) in a vial. This creates a suspension.[9]
 - Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
 - Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]
 - After agitation, separate the undissolved solid from the saturated solution. This is typically done by centrifugation at a high speed.[9]
 - Carefully withdraw an aliquot of the clear supernatant.
 - Dilute the aliquot with a suitable solvent if necessary.



- Determine the concentration of 2-aminodiphenylamine in the diluted sample using a precalibrated analytical method (e.g., UV-Vis spectrophotometry at its λmax).
- Calculate the original concentration in the saturated solution to determine its solubility.

pKa Determination (Spectrophotometric Method)

This method is suitable for aromatic amines as their UV-Vis absorption spectra often change with protonation state.

- Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes, volumetric flasks, analytical balance.
- Procedure:
 - Prepare a stock solution of 2-aminodiphenylamine in a suitable solvent (e.g., 50% ethanol-water, as it is poorly soluble in pure water).[10]
 - Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
 - Add a small, constant volume of the stock solution to each buffer solution to create a series of test solutions with varying pH.
 - Measure the UV-Vis absorption spectrum for each test solution, as well as for highly acidic (fully protonated) and neutral/basic (fully unprotonated) solutions.
 - Identify an analytical wavelength where the absorbance difference between the protonated and unprotonated forms is maximal.
 - The pKa can be determined by plotting the absorbance at the analytical wavelength against the pH of the solutions. The pKa is the pH at which the concentration of the protonated and unprotonated forms are equal, which corresponds to the midpoint of the resulting sigmoidal curve.

Biological Activity Context and Signaling Pathways



While **2-aminodiphenylamine** is primarily utilized as a chemical intermediate, its derivatives have been investigated for various biological activities, including antioxidant, antimicrobial, and antibiofilm properties.[11]

The antioxidant capacity of diphenylamine derivatives is a key area of research.[11]
Antioxidants are known to exert protective effects in biological systems by modulating cellular defense mechanisms. One of the most important of these is the Keap1/Nrf2/ARE signaling pathway.[12][13]

• The Keap1/Nrf2/ARE Pathway: Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. In the presence of oxidative stress or electrophilic compounds (including many antioxidants), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[12][14] This binding initiates the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1).[13][14]

While there is no direct evidence of **2-aminodiphenylamine** itself modulating this pathway, its derivatives that exhibit antioxidant properties could potentially act as activators of the Nrf2 pathway, thereby upregulating cellular antioxidant defenses. This makes the aminodiphenylamine scaffold an interesting starting point for the development of novel therapeutic agents targeting oxidative stress-related diseases.

Fig. 3: Potential influence of antioxidant derivatives on the Keap1/Nrf2/ARE pathway.

Safety and Handling

2-Aminodiphenylamine is classified as harmful and an irritant. Appropriate safety precautions must be taken during handling.

- Hazard Statements: H302+H332 (Harmful if swallowed or if inhaled), H315 (Causes skin irritation).
- Precautionary Statements:
 - P261: Avoid breathing dust.
 - P264: Wash skin thoroughly after handling.



- P270: Do not eat, drink or smoke when using this product.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
- Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. The compound is sensitive to light and air. Store under an inert atmosphere.
- Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Aminodiphenylamine | 534-85-0 | Benchchem [benchchem.com]
- 2. 2-Aminodiphenylamine | 534-85-0 [chemicalbook.com]
- 3. 2-Aminodiphenylamine synthesis chemicalbook [chemicalbook.com]
- 4. Chemical oxidative polymerization of aminodiphenylamines PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. thinksrs.com [thinksrs.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. researchgate.net [researchgate.net]



- 10. apps.dtic.mil [apps.dtic.mil]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 13. Modulation of Nrf2/ARE pathway by food polyphenols: a nutritional neuroprotective strategy for cognitive and neurodegenerative disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [2-Aminodiphenylamine fundamental chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160148#2-aminodiphenylamine-fundamental-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com